

Chemical and physical properties of Sodium 3-hydroxybutyrate for lab use.

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Compound of Interest

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Sodium 3-Hydroxybutyrate: A Technical Guide for Laboratory Applications

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Abstract

Sodium 3-hydroxybutyrate, the sodium salt of the ketone body beta-hydroxybutyrate (β -HB), is a multifaceted molecule of significant interest in biomedical research and drug development. Beyond its role as an alternative energy substrate for the brain and heart, it functions as a critical signaling molecule, notably as an endogenous inhibitor of class I histone deacetylases (HDACs) and a ligand for G-protein coupled receptors like GPR109A.[1][2][3][4][5] This technical guide provides an in-depth overview of the chemical and physical properties of **sodium 3-hydroxybutyrate** for laboratory use. It details experimental protocols for its analysis and application in cell-based assays and outlines its key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Sodium 3-hydroxybutyrate is a hygroscopic, crystalline solid that is highly soluble in water.[6] [7] It is available commercially as a racemic mixture (DL-3-hydroxybutyrate) and as individual (R)- and (S)- enantiomers. The endogenous, biologically active form in mammals is (R)-3-

hydroxybutyrate.[1] The compound is generally stable under normal laboratory conditions when stored properly.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **sodium 3-hydroxybutyrate**. Data is provided for the common racemic (DL) form unless otherwise specified.

Property	Value	References
Molecular Formula	C ₄ H ₇ NaO ₃	[8][9][10]
Molecular Weight	126.09 g/mol	[8][9][10]
Appearance	White to cream crystalline powder	[1][3]
Melting Point	161-170 °C (DL-form)	[3][7][9][11]
149-155 °C ((R)-(-)-form)	[12]	
Solubility		
in Water	Highly soluble	[6]
in PBS (pH 7.2)	~10 mg/mL	[1]
in Ethanol	~5 mg/mL	[1]
in DMSO	100 mg/mL ((R)-(-)-form)	[12]
Storage	2-8°C or -20°C, protect from moisture	[1][4][11][13]
Stability	≥ 4 years at -20°C	[1]
in aqueous solution	Recommended to not store for more than one day	[1]

Experimental Protocols

This section provides detailed methodologies for common experiments involving **sodium 3-hydroxybutyrate**.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **sodium 3-hydroxybutyrate** for use in various assays.

Materials:

- **Sodium 3-hydroxybutyrate** (DL-, R-, or S- form)
- Solvent of choice (e.g., sterile water, PBS, or ethanol)
- Sterile, inert gas (e.g., nitrogen or argon)
- Sterile containers

Protocol:

- Weigh the desired amount of **sodium 3-hydroxybutyrate** powder in a sterile container.
- Add the solvent of choice to the desired final concentration. For organic solvents, it is recommended to purge the solvent with an inert gas before use.[\[1\]](#)
- Vortex or sonicate the mixture until the solid is completely dissolved.
- For biological experiments, further dilutions should be made in aqueous buffers or isotonic saline to ensure the residual amount of any organic solvent is insignificant.[\[1\]](#)
- Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[\[1\]](#) For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability in solution may vary.[\[14\]](#)

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the concentration of 3-hydroxybutyrate in biological samples or solutions.

Methodology Overview: This protocol is based on a reverse-phase HPLC (RP-HPLC) method.

Materials:

- HPLC system with a UV/PDA detector
- Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m)
- Mobile Phase: A mixture of pH 8.0 sodium dihydrogen phosphate buffer and acetonitrile (e.g., 92:8 v/v)[15]
- **Sodium 3-hydroxybutyrate** standard
- Sample for analysis (e.g., deproteinized serum)

Protocol:

- Sample Preparation (for serum):
 - To 50-100 μ L of serum, add an equal volume of 12% perchloric acid.[13]
 - Incubate on ice for 10 minutes.[13]
 - Centrifuge at 12,000 x g for 20 minutes at 4°C.[13]
 - Transfer the supernatant to a new tube.
 - Neutralize by adding 3 M K_2CO_3 in a volume equivalent to one-fourth of the original serum volume.[13]
 - Centrifuge at 12,000 x g for 10 minutes at 4°C to remove the precipitate.[13]
 - The resulting supernatant is the protein-free extract for HPLC analysis.[13]
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: Isocratic elution with a mixture of pH 8.0 sodium dihydrogen phosphate buffer and acetonitrile (92:8 v/v).[15]

- Flow Rate: 0.5 mL/min.[15]
- Injection Volume: 10 µL.[15]
- Detection Wavelength: 210 nm.[15]
- Column Temperature: 20°C.[15]
- Analysis:
 - Inject the prepared sample and standards onto the HPLC system.
 - Identify the 3-hydroxybutyrate peak based on the retention time of the standard.
 - Quantify the concentration by comparing the peak area of the sample to the standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and purity of **sodium 3-hydroxybutyrate**.

Methodology Overview: This protocol outlines the general procedure for acquiring a ^1H NMR spectrum.

Materials:

- NMR spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Deuterium oxide, D_2O)
- Internal standard (e.g., DSS)
- **Sodium 3-hydroxybutyrate** sample

Protocol:

- Dissolve 5-10 mg of the **sodium 3-hydroxybutyrate** sample in approximately 0.7 mL of D₂O containing an internal standard like DSS.
- Transfer the solution to a 5 mm NMR tube.
- Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
- The ¹H NMR spectrum of **sodium 3-hydroxybutyrate** in D₂O typically shows three main signals: a doublet corresponding to the methyl protons, a multiplet for the methine proton, and a doublet of doublets for the methylene protons adjacent to the carbonyl group.

Cell-Based Proliferation Assay

Objective: To assess the effect of **sodium 3-hydroxybutyrate** on the proliferation of cultured cells.

Materials:

- Cell line of interest (e.g., breast cancer cell lines)
- Complete cell culture medium
- 96-well cell culture plates
- **Sodium 3-hydroxybutyrate** stock solution
- Cell proliferation assay kit (e.g., BrdU-based)

Protocol:

- Seed the cells in a 96-well plate at a density of approximately 40,000 cells per well in 100 µL of complete culture medium.[\[16\]](#)
- Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
- The next day, treat the cells with various concentrations of **sodium 3-hydroxybutyrate** (e.g., 3 mM) or a vehicle control.[\[16\]](#)
- Incubate the cells for the desired period (e.g., 5 days).[\[16\]](#)

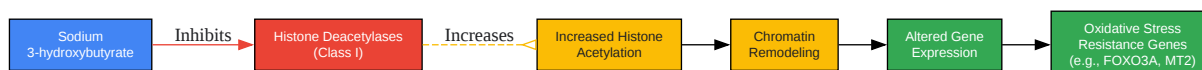
- On the final day of treatment, add BrdU to the medium and incubate for an additional 24 hours.[16]
- Assess cell proliferation using a BrdU assay kit according to the manufacturer's instructions, which typically involves measuring the absorbance at a specific wavelength.[16]

Signaling Pathways and Mechanisms of Action

Sodium 3-hydroxybutyrate exerts its biological effects through several key signaling pathways. The two most well-characterized are its inhibition of histone deacetylases and its activation of the G-protein coupled receptor GPR109A.

Histone Deacetylase (HDAC) Inhibition

Sodium 3-hydroxybutyrate is a direct inhibitor of class I histone deacetylases (HDACs).[1][5] By inhibiting HDACs, it increases the level of histone acetylation, leading to a more open chromatin structure and altered gene expression.[1] This epigenetic modification is associated with the activation of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[1][5]

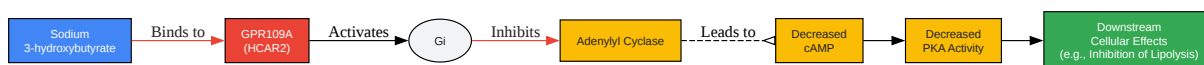


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Caption: HDAC Inhibition by **Sodium 3-hydroxybutyrate**.

GPR109A (HCAR2) Activation

Sodium 3-hydroxybutyrate is a known ligand for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[6][8][9][17] Activation of GPR109A by **sodium 3-hydroxybutyrate** can lead to various downstream effects depending on the cell type. In adipocytes, it inhibits lipolysis.[9] In other cells, it can modulate inflammatory responses and cellular metabolism.[6][7] For instance, in aged liver, GPR109A activation by β -hydroxybutyrate leads to the activation of AMPK, which in turn suppresses endoplasmic reticulum stress and lipid accumulation.[6][17]

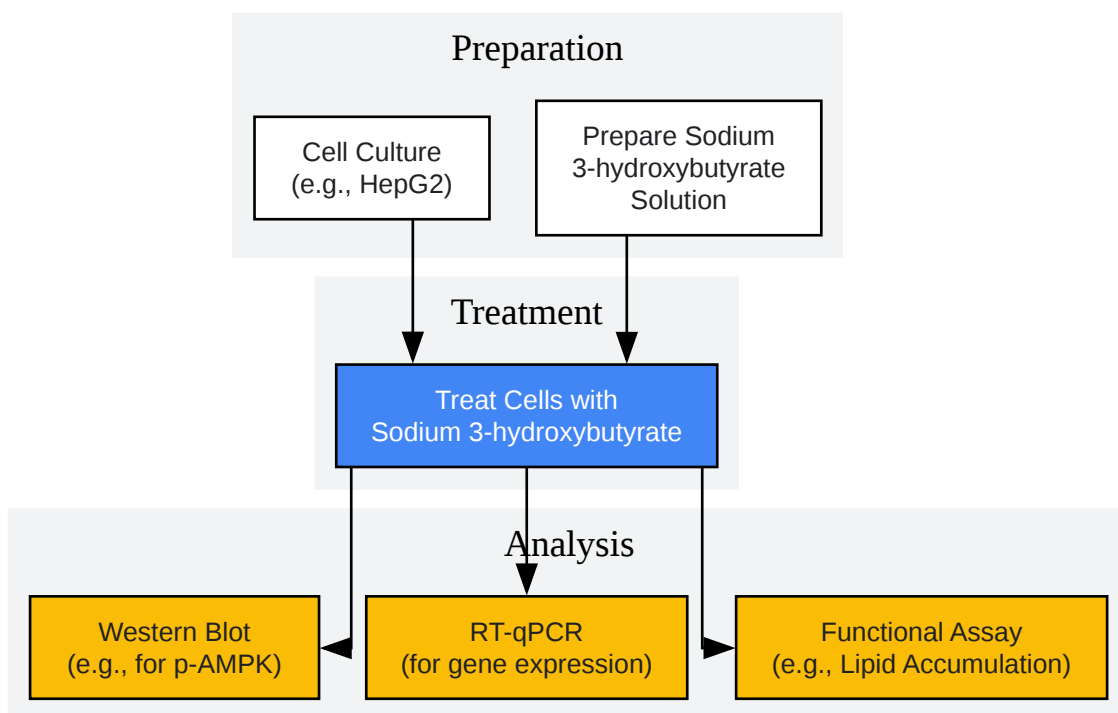


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Caption: GPR109A Signaling Pathway Activation.

Experimental Workflow for Investigating Signaling Effects

The following diagram illustrates a general workflow for studying the effects of **sodium 3-hydroxybutyrate** on cellular signaling pathways.



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Caption: General Experimental Workflow for Signaling Studies.

Safety and Handling

Sodium 3-hydroxybutyrate should be handled in accordance with standard laboratory safety procedures. It is considered hazardous until further information is available.[1] Users should avoid ingestion, inhalation, and contact with eyes and skin.[1] It is recommended to wash hands thoroughly after handling.[1] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Sodium 3-hydroxybutyrate is a valuable tool for researchers in various fields, from metabolism and neuroscience to cancer biology. Its well-defined chemical and physical properties, coupled with its known mechanisms of action as a signaling molecule, make it a powerful compound for in vitro and in vivo studies. This guide provides a foundational understanding of its properties and common laboratory applications, enabling researchers to effectively incorporate **sodium 3-hydroxybutyrate** into their experimental designs.

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